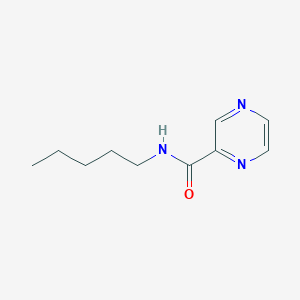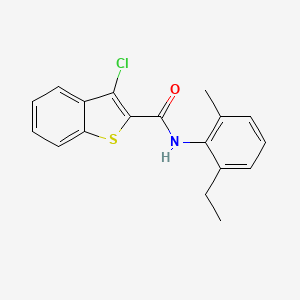![molecular formula C21H18ClN5O2 B11122707 N-[(2-chlorophenyl)methyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11122707.png)
N-[(2-chlorophenyl)methyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
- The core structure consists of a triazatricyclo[8.4.0.03,8]tetradeca scaffold, which includes three nitrogen atoms and four carbon atoms.
- The compound contains an imino group (a nitrogen atom with a double bond) and a carboxamide group (a carbonyl group attached to an amine).
- The 2-oxo part indicates a ketone functionality.
- The N-[(2-chlorophenyl)methyl] substituent is attached to one of the nitrogen atoms.
- Overall, this compound is a fascinating fusion of various functional groups, making it a potential candidate for diverse applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers likely employ multistep reactions to assemble the complex structure.
- Industrial production methods may involve modifications of existing synthetic pathways or innovative approaches to achieve higher yields and purity.
Chemical Reactions Analysis
- Given its intricate structure, this compound could undergo various reactions:
Oxidation: Oxidative processes might target the imino group or other functional groups.
Reduction: Reduction reactions could reduce the ketone functionality or other groups.
Substitution: Nucleophilic substitution reactions could occur at different positions.
- Common reagents and conditions would depend on the specific reaction, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. The unique structure may interact with biological targets.
Chemistry: Explore its reactivity, stability, and novel applications.
Industry: Consider its use in materials science or catalysis.
Biology: Investigate its effects on cellular processes.
Mechanism of Action
- Unfortunately, specific information about the mechanism of action is scarce. researchers would study its interactions with proteins, enzymes, or other cellular components.
- Molecular targets and pathways involved would require extensive research and experimentation.
Comparison with Similar Compounds
- Similar compounds are rare due to the complexity of this structure. you might explore related heterocyclic molecules with triazatricyclo frameworks.
Similar Compounds:
Remember that further research and experimental studies are essential to fully understand this intriguing compound
Properties
Molecular Formula |
C21H18ClN5O2 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H18ClN5O2/c1-12-6-5-9-27-18(12)25-19-15(21(27)29)10-14(17(23)26(19)2)20(28)24-11-13-7-3-4-8-16(13)22/h3-10,23H,11H2,1-2H3,(H,24,28) |
InChI Key |
DQROYSHZLGDNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)C(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Tert-butylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122624.png)
![N-[2-(propan-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B11122625.png)


![5-(3,4-dimethylphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11122645.png)
![4-ethoxy-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11122657.png)
![1-(4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B11122664.png)

![1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B11122671.png)
![N-(4-{[(2E)-2-butylidenehydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B11122672.png)
![[(5Z)-5-{[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11122679.png)
![1-(3-methylbutyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11122685.png)
![6-imino-7-[(4-methylphenyl)methyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11122686.png)
![2-{[(3-fluorophenyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11122692.png)
